Sodium cyclopentadienide
Overview
Description
Sodium cyclopentadienide is an organosodium compound with the chemical formula C₅H₅Na. It is a colorless solid, although samples often appear pink due to traces of oxidized impurities. This compound is widely used in organometallic chemistry as a reagent for the preparation of metallocenes and other cyclopentadienyl derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium cyclopentadienide is commercially available as a solution in tetrahydrofuran. It is typically prepared by treating cyclopentadiene with sodium. The reaction can be represented as follows: [ 2 \text{Na} + 2 \text{C}_5\text{H}_6 \rightarrow 2 \text{NaC}_5\text{H}_5 + \text{H}_2 ] This conversion can be conducted by heating a suspension of molten sodium in dicyclopentadiene .
Industrial Production Methods: In industrial settings, this compound is often produced using sodium hydride as a base: [ \text{NaH} + 2 \text{C}_5\text{H}_6 \rightarrow \text{NaC}_5\text{H}_5 + \text{H}_2 ] In early work, Grignard reagents were also used as bases .
Chemical Reactions Analysis
Types of Reactions: Sodium cyclopentadienide undergoes various types of reactions, including:
Substitution Reactions: It reacts with metal halides to form metallocenes. For example: [ 2 \text{NaC}_5\text{H}_5 + \text{FeCl}_2 \rightarrow \text{Fe}(\text{C}_5\text{H}_5)_2 + 2 \text{NaCl} ] [ \text{ZrCl}_4(\text{THF})_2 + 2 \text{NaC}_5\text{H}_5 \rightarrow (\text{C}_5\text{H}_5)_2\text{ZrCl}_2 + 2 \text{NaCl} + 2 \text{THF} ]
Formation of Substituted Cyclopentadienyl Derivatives: It reacts with esters and formyl derivatives to form substituted cyclopentadienyl compounds.
Common Reagents and Conditions:
Reagents: Metal halides, esters, formyl derivatives.
Conditions: Reactions are typically carried out in tetrahydrofuran or other donor solvents.
Major Products:
Metallocenes: Such as ferrocene and zirconocene dichloride.
Substituted Cyclopentadienyl Derivatives: Such as 1,1’-ferrocenedicarboxylic acid.
Scientific Research Applications
Sodium cyclopentadienide has several scientific research applications:
Chemistry: It is a common reagent for the preparation of metallocenes and other organometallic compounds.
Biology and Medicine: It is used in the synthesis of compounds that have potential biological and medicinal applications.
Industry: It is used in the production of catalysts and other industrial chemicals
Mechanism of Action
The mechanism by which sodium cyclopentadienide exerts its effects involves the formation of cyclopentadienyl anions. These anions can coordinate with metal centers to form metallocenes and other organometallic complexes. The nature of this compound depends strongly on its medium, and it is often represented as a salt Na⁺ C₅H⁻₅ in synthetic planning .
Comparison with Similar Compounds
- Potassium cyclopentadienide (C₅H₅K)
- Lithium cyclopentadienide (C₅H₅Li)
- Tetrabutylammonium cyclopentadienide (Bu₄N⁺ C₅H₅⁻)
Comparison:
- Potassium Cyclopentadienide: Similar to sodium cyclopentadienide but with potassium as the cation. It has similar reactivity and applications.
- Lithium Cyclopentadienide: Similar to this compound but with lithium as the cation. It is often used in similar reactions but may have different solubility and reactivity profiles.
- Tetrabutylammonium Cyclopentadienide: This compound is supported entirely by ionic bonding and represents the structure of the cyclopentadienide anion in the solid state .
This compound is unique due to its specific reactivity and the nature of its sodium cation, which influences its solubility and reactivity in various solvents.
Properties
IUPAC Name |
sodium;cyclopenta-1,3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.Na/c1-2-4-5-3-1;/h1-5H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUVHDUNQKJDKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Na | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063665 | |
Record name | Sodium, 2,4-cyclopentadien-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Sodium, 2,4-cyclopentadienide | |
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URL | https://haz-map.com/Agents/17681 | |
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CAS No. |
4984-82-1 | |
Record name | Sodium, 2,4-cyclopentadien-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004984821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium, 2,4-cyclopentadien-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium, 2,4-cyclopentadien-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopenta-2,4-dien-1-ylsodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.306 | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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